molecular formula C10H10ClNO3 B2886943 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 662161-05-9

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

Cat. No. B2886943
CAS RN: 662161-05-9
M. Wt: 227.64
InChI Key: ZTYPLSGMANYUGH-UHFFFAOYSA-N
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Description

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is a chemical compound with the CAS Number: 662161-05-9 . Its molecular weight is 227.65 . The IUPAC name for this compound is 4-chloro-2-[(E)-2-nitroethenyl]phenyl ethyl ether .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The compound might undergo electrophilic aromatic substitution . This is a type of reaction where an electrophile attacks a carbon atom on the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the intermediate .

Scientific Research Applications

Synthesis and Kinetics

4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene's derivatives have been studied for their synthesis and reaction kinetics. For instance, ethoxy-4-nitrobenzene, a related compound, was synthesized using 4-chloronitrobenzene with potassium ethoxide, employing benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound conditions. This study highlighted the influence of catalysts, agitation speed, temperature, and ultrasound frequency on the reaction conversion rate (Wang & Rajendran, 2007).

Photocatalytic Oxidation

Research has also explored the photocatalytic oxidation of benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene. This study aimed to understand how substituent groups affect the selectivity to hydroxylated compounds, opening new routes for the synthesis of hydroxylated aromatic compounds (Palmisano et al., 2007).

Reactions with Methyl- and Phenyllithium

The compound's derivatives have been part of studies involving reactions with methyl- and phenyllithium. These reactions result in the replacement of chlorine atoms and the formation of various benzazetine derivatives, offering insights into the behavior of these compounds in organic synthesis (Potkin et al., 2001).

Photocatalytic Oxidation into Aldehydes

The photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, into corresponding aldehydes, has been studied. This research has implications in the field of photocatalysis and organic synthesis (Higashimoto et al., 2009).

Crystal Structure Determination

The crystal structures of various benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, have been determined. This research contributes to the understanding of molecular structures and their influence on the physical and chemical properties of these compounds (Goubitz et al., 1999).

Safety and Hazards

The safety data sheet (SDS) for this compound is available . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPLSGMANYUGH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

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